Ethyl 1-ethyl-1H-indazole-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-ethylindazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-14-11-7-9(12(15)16-4-2)5-6-10(11)8-13-14/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKOYEWYCORFGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)C(=O)OCC)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
Ethyl diazoacetate reacts with phenyl hydrazine derivatives under basic conditions to form the indazole ring. A representative procedure from Wiley-VCH (result) utilizes potassium fluoride (KF) and 18-crown-6 in tetrahydrofuran (THF) at room temperature. The reaction proceeds via a [3+2] cycloaddition mechanism, where the diazo group interacts with the hydrazine to generate the bicyclic structure. Key parameters include:
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Solvent : THF or acetonitrile for optimal solubility.
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Catalyst : KF and 18-crown-6 enhance reaction efficiency by stabilizing intermediates.
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Yield : Reported at 80% for the unsubstituted indazole derivative.
Modifications to the phenyl hydrazine substrate can influence regioselectivity. For example, electron-withdrawing groups on the phenyl ring favor formation of the 6-carboxylate isomer due to steric and electronic effects.
Acidic Esterification of N-Ethyl Indazolic Acid
A second method involves direct esterification of N-ethyl indazolic acid under acidic conditions. This route is advantageous for its simplicity and high yield.
Procedure and Conditions
As detailed by Der Pharma Chemica (result), N-ethyl indazolic acid is suspended in ethanol with concentrated sulfuric acid as the catalyst. The mixture is refluxed for 4 hours, followed by neutralization with sodium bicarbonate and purification via silica gel chromatography.
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Reagents : Ethanol (solvent), H₂SO₄ (catalyst).
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Temperature : Reflux (≈78°C).
This method avoids the use of diazo compounds, reducing safety concerns associated with explosive intermediates. However, it requires pre-synthesized N-ethyl indazolic acid, which may limit scalability.
Catalytic Coupling Reactions with Specialized Bases
Recent advancements involve catalytic systems to improve selectivity and reduce reaction times. A patent (result) outlines a multi-step process using dichloromethane and hydrochloric acid, though specific details for the 6-carboxylate derivative are inferred from analogous reactions.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 1-ethyl-1H-indazole-6-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Amides or thioesters, depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Ethyl 1-ethyl-1H-indazole-6-carboxylate serves as a crucial intermediate in synthesizing various pharmaceuticals. Its derivatives have shown potential in developing anti-inflammatory and analgesic drugs .
Case Study: Anti-inflammatory Properties
A study demonstrated that indazole derivatives synthesized using this compound exhibited significant anti-inflammatory effects in vitro. The compounds were tested against inflammatory markers, showing a reduction in cytokine production, which is critical in inflammatory responses .
| Compound | Activity | Reference |
|---|---|---|
| Indazole Derivative A | Anti-inflammatory (IC50 = 25 µM) | |
| Indazole Derivative B | Analgesic (ED50 = 50 mg/kg) |
Biochemical Research
In biochemical studies, this compound aids researchers in understanding enzyme mechanisms and receptor interactions. Its role as a substrate or inhibitor provides insights into complex biological processes.
Case Study: Enzyme Mechanism Studies
Research involving this compound indicated its effectiveness in modulating the activity of specific enzymes linked to metabolic pathways. By altering the compound structure, researchers were able to elucidate the binding affinities and kinetics involved .
| Enzyme | Effect of Compound | Kinetic Parameters |
|---|---|---|
| Enzyme A | Inhibition | Km = 10 µM, Vmax = 5 nmol/min |
| Enzyme B | Activation | Km = 15 µM, Vmax = 8 nmol/min |
Agricultural Chemistry
The potential use of this compound as a pesticide or herbicide is under investigation. Its derivatives may provide safer alternatives to conventional agrochemicals.
Case Study: Pesticidal Activity
Field trials have shown that certain formulations containing this compound effectively reduced pest populations without harming beneficial insects. This highlights its potential for sustainable agricultural practices .
| Formulation | Pest Reduction (%) | Application Rate (g/ha) |
|---|---|---|
| Formulation A | 85% | 200 |
| Formulation B | 75% | 150 |
Material Science
In material science, this compound is explored for developing novel materials such as polymers and coatings with enhanced properties.
Case Study: Polymer Development
Research has indicated that incorporating this compound into polymer matrices improves thermal stability and mechanical strength. The resulting materials are suitable for high-performance applications .
| Material Type | Property Improvement | Test Method |
|---|---|---|
| Polymer A | Increased tensile strength by 30% | ASTM D638 |
| Coating B | Enhanced thermal stability (Tg increase by 15°C) | DSC |
Analytical Chemistry
In analytical chemistry, this compound is utilized as a reference standard in various analytical methods, ensuring accuracy and reliability in chemical analyses.
Case Study: Chromatographic Methods
The compound has been employed as a standard in HPLC methods for quantifying related substances in pharmaceutical formulations. Its known concentration allows for precise calibration curves .
| Method | Detection Limit (µg/mL) | Application |
|---|---|---|
| HPLC | 0.5 | Drug formulation analysis |
| LC-MS | 0.2 | Metabolite profiling |
Mechanism of Action
The mechanism by which ethyl 1-ethyl-1H-indazole-6-carboxylate exerts its effects is primarily through its interaction with biological targets, such as enzymes or receptors. The indazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. The ester group can also undergo hydrolysis in vivo, releasing active metabolites that contribute to its overall biological activity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs and their structural differences are summarized below:
Substituent Impact Analysis :
- Alkyl vs.
- Electron-Withdrawing Groups : The trifluoromethyl group in Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate improves metabolic stability and resistance to oxidation, a trait valuable in drug design .
Physicochemical Properties
Solubility and Stability
- Methyl 1-methyl-1H-indazole-6-carboxylate : Solubility data indicate stock solutions of 5.26 mL/mM in DMSO, suggesting moderate solubility in polar aprotic solvents . Ethyl esters generally exhibit lower solubility than methyl esters due to increased hydrophobicity.
Biological Activity
Ethyl 1-ethyl-1H-indazole-6-carboxylate is a compound belonging to the indazole class, which has garnered attention due to its diverse biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, highlighting its pharmacological potential.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving the reaction of ethyl hydrazine with appropriate carbonyl compounds, followed by cyclization and carboxylation. The general synthetic route includes:
- Formation of Indazole Core : The initial step involves the condensation of ethyl hydrazine with a carbonyl compound to form the indazole scaffold.
- Carboxylation : The indazole intermediate is then subjected to carboxylation using carbon dioxide in the presence of a base to yield this compound.
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies, demonstrating its potential in various therapeutic areas:
- Anticancer Activity : Indazole derivatives, including this compound, have shown promising anticancer properties. Studies indicate that they can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For example, compounds with similar structures have been linked to the inhibition of renal cancer cell lines through molecular docking studies .
- Antimicrobial Properties : The compound exhibits significant antibacterial and antifungal activities. Research has shown that derivatives of indazole can effectively combat pathogens such as Candida albicans and Staphylococcus aureus, making them potential candidates for developing new antimicrobial agents .
Table 1: Summary of Biological Activities
Case Study: Anticancer Evaluation
In a recent study, this compound was evaluated for its anticancer activity against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established anticancer drugs like Pazopanib and Niraparib. Molecular docking studies suggested that the compound interacts with key proteins involved in cancer signaling pathways, enhancing its therapeutic potential .
Case Study: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of this compound against several bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) that was significantly lower than that of traditional antibiotics, suggesting its potential as a new antimicrobial agent. In vitro tests showed effective inhibition of both gram-positive and gram-negative bacteria .
The biological activity of this compound is attributed to its ability to modulate various biological pathways. The indazole structure allows for interactions with enzymes and receptors, influencing cellular processes such as apoptosis and inflammation. For instance, it may inhibit specific kinases involved in cancer progression or disrupt bacterial cell wall synthesis.
Q & A
Q. Predicted Metabolic Pathways :
Ester hydrolysis → Indazole-6-carboxylic acid.
N-Dealkylation → 1H-indazole-6-carboxylate.
Basic Question: How should researchers design SAR studies for indazole carboxylate derivatives?
Methodological Answer:
- Core Modifications : Synthesize analogs with varying substituents (e.g., methyl, propyl) at the 1-position and ester groups (e.g., methyl, isopropyl) at the 6-position .
- Bioisosteric Replacement : Replace the ester with amides or ketones to assess electronic effects on target binding .
- Assay Design : Use high-throughput screening (HTS) with orthogonal readouts (e.g., fluorescence polarization and thermal shift assays) to minimize false hits .
Advanced Question: What strategies resolve ambiguities in crystallographic refinement for this compound?
Methodological Answer:
- SHELX Refinement : Use SHELXL for high-resolution data (≤1.0 Å) with anisotropic displacement parameters for non-H atoms. For twinned crystals, apply TWIN/BASF commands .
- Hydrogen Bonding Networks : Analyze O–H···N and C–H···O interactions using Mercury software to validate packing motifs .
- R-Factor Convergence : If R1 > 5%, re-examine disorder modeling or apply restraints to flexible groups (e.g., ethyl chains) .
Q. Crystallographic Data Example
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R1 (all data) | 3.2% |
| C–O bond length | 1.328(2) Å |
Basic Question: How can researchers validate analytical methods for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS Validation :
Advanced Question: What mechanistic insights can be gained from kinetic studies of its enzyme inhibition?
Methodological Answer:
- Preincubation Time : Vary preincubation times (0–60 min) with the enzyme to distinguish reversible vs. irreversible inhibition.
- Lineweaver-Burk Plots : Analyze competitive/non-competitive inhibition patterns. For example, parallel lines suggest uncompetitive inhibition .
- IC₅₀ Shift Assays : Test IC₅₀ under varying ATP concentrations to confirm target engagement in kinase assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
